EGFR Inhibition Potency: 4-Anilinoquinazoline Derivatives Achieve Sub-100 pM IC50, Exceeding Clinically Validated Comparators
SAR studies reveal that appropriate substitution on the 4-anilinoquinazoline core yields inhibitors with sub-nanomolar potency against EGFR, exceeding that of clinically approved comparators. The 6,7-dimethoxy derivative (compound 20) demonstrated an IC50 of 29 pM (0.029 nM) against EGFR tyrosine kinase activity, representing the most potent analog in this foundational study [1]. This potency exceeds that of gefitinib (IC50 ~2-25 nM across assay conditions) and erlotinib (IC50 ~33 nM) by up to three orders of magnitude in direct comparative assays [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 29 pM (0.029 nM) for 6,7-dimethoxy-4-anilinoquinazoline (compound 20) |
| Comparator Or Baseline | Gefitinib: 2.21-25.42 nM; Erlotinib: 33.25 nM |
| Quantified Difference | Target compound is ~76-876-fold more potent than gefitinib; ~1,147-fold more potent than erlotinib |
| Conditions | In vitro EGFR tyrosine kinase assay (phosphorylation of phospholipase Cγ1 fragment); ATP binding site competition |
Why This Matters
This demonstrates that the 4-anilinoquinazoline scaffold, when appropriately functionalized, can achieve picomolar potency that exceeds current clinical benchmarks, making it a superior starting point for lead optimization programs aimed at next-generation EGFR inhibitors.
- [1] Denny WA, Rewcastle GW, Bridges AJ, Fry DW, Kraker AJ. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clin Exp Pharmacol Physiol. 1996; 23(5): 424-427. View Source
- [2] Zhang Y, et al. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Front Pharmacol. 2021; 12: 647591. View Source
